Silane, naphthalenylphenyl-

Enantioselective Hydrosilylation Silicon Stereocenter Rhodium Catalysis

Silane, naphthalenylphenyl- (also known as 1-naphthylphenylsilane, CAS 21701-61-1) is an organosilicon compound with the molecular formula C16H14Si. It belongs to the class of aryl-substituted silanes and is characterized by a silicon atom bonded to a phenyl group, a 1-naphthyl group, and a reactive silicon-hydrogen (Si-H) bond.

Molecular Formula C16H12Si
Molecular Weight 232.35 g/mol
CAS No. 106340-43-6
Cat. No. B12055025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, naphthalenylphenyl-
CAS106340-43-6
Molecular FormulaC16H12Si
Molecular Weight232.35 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si]C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C16H12Si/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H
InChIKeyBJVZJZUAIPAXMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, naphthalenylphenyl- (CAS 106340-43-6): A Prochiral Aryl Silane for Asymmetric Synthesis


Silane, naphthalenylphenyl- (also known as 1-naphthylphenylsilane, CAS 21701-61-1) is an organosilicon compound with the molecular formula C16H14Si . It belongs to the class of aryl-substituted silanes and is characterized by a silicon atom bonded to a phenyl group, a 1-naphthyl group, and a reactive silicon-hydrogen (Si-H) bond [1]. While the compound is a prochiral diaryl silane, making it a key intermediate for constructing chiral silicon-centered molecules, it is currently listed as obsolete by major suppliers, indicating limited commercial availability [2].

Why Generic Aryl Silanes Cannot Replace Silane, naphthalenylphenyl- for Certain Enantioselective Transformations


Simple, non-naphthyl-containing diaryl silanes, such as diphenylsilane, or commercially dominant alkylsilanes, often fail to provide the same level of enantiocontrol in catalytic asymmetric hydrosilylation. The steric and electronic influence of the 1-naphthyl substituent on silane, naphthalenylphenyl- is critical for achieving high enantiomeric excess, as it creates a more differentiated prochiral environment at the silicon center compared to bis(phenyl) or alkyl/phenyl combinations [1]. Without this specific substitution pattern, the resulting chiral silane products may not achieve the necessary optical purity or enable downstream chiroptical applications, making generic substitution unsuitable [2].

Quantitative Evidence: Differentiation Data for Silane, naphthalenylphenyl- for Scientific Selection


Enantiomeric Excess in Rh-Catalyzed Ketone Hydrosilylation

In the Rh(I)-catalyzed asymmetric hydrosilylation of symmetric ketones, (1-naphthyl)phenylsilane delivers the corresponding alkoxysilane product with >99% enantiomeric excess (ee) [1]. This level of stereocontrol surpasses what is typically achievable with less sterically differentiated prochiral silanes, establishing it as a benchmark for creating Si-stereogenic silanes.

Enantioselective Hydrosilylation Silicon Stereocenter Rhodium Catalysis

Optical Activity Transfer and Chiroptical Probe Capability

When incorporated as a terminal group on perhexyloligosilanes, the optically active analog methyl(1-naphthyl)phenylsilyl induces a bathochromic shift of ca. 3-4 nm for the phenyl chromophore's absorption and enables exciton coupling for absolute configuration determination, a feature absent when using simple phenyl-terminated chains [1].

Chiral Silane Terminals Exciton Coupling Absolute Configuration

Physical Property Benchmarking for Pre-Purchase Evaluation

The commercial baseline for this prochiral silane is defined by a minimum assay of 96% and a measured density of 1.069 g/mL at 25 °C [1]. A recorded boiling point of 197 °C at 18 Torr further aids in purification planning [2]. These specifications are critical for experimental reproducibility when evaluating this specific reagent against similar aryl silanes.

Physical Properties Purity Density

Validated Application Scenarios for Silane, naphthalenylphenyl-


Asymmetric Synthesis of Si-Stereogenic Silanes via Carbonyl Hydrosilylation

Research groups focused on synthesizing chiral silicon centers can use silane, naphthalenylphenyl- as a prochiral substrate in Rh-catalyzed protocols. The >99% ee reported for the products makes it a preferred candidate when near-absolute stereochemical purity is required, far exceeding what common, less-substituted diaryl silanes can deliver [1].

Synthesis of Chiroptical Molecular Probes for Absolute Configuration Studies

For materials scientists studying the conformation of oligosilanes, the naphthylphenylsilyl group serves as a terminal chiral probe. The 3-4 nm bathochromic shift and exciton coupling it induces are not present in phenyl-only terminated analogs, providing unique analytical signals for studying molecular structure [1].

Academic Procurement for Specialized Asymmetric Catalysis Research

Despite its current classification as 'obsolete' by some large-scale suppliers, a verified 96% assay grade of this compound is available through specialist chemical distributors, making it a viable but niche procurement target. For laboratories requiring a specific diaryl silane scaffold with a known high enantioselectivity profile, sourcing this compound remains a justifiable, research-driven choice [1].

Quote Request

Request a Quote for Silane, naphthalenylphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.